molecular formula C17H15F2NO2 B5912406 3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

Cat. No. B5912406
M. Wt: 303.30 g/mol
InChI Key: XONBFQZZALDGAE-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DFB and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

DFB exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. Additionally, DFB has been found to inhibit the activity of certain kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
DFB has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, DFB has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

DFB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. Additionally, DFB has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of DFB in laboratory experiments. It has been found to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on DFB. One area of research could be the development of new synthetic methods for DFB that are more efficient and cost-effective. Additionally, further studies could be conducted on the mechanism of action of DFB to gain a better understanding of its effects on cellular processes. Another area of research could be the development of new applications for DFB in the field of medicine, such as the treatment of inflammatory diseases or cancer.

Synthesis Methods

The synthesis of DFB involves the reaction of 3,4-difluoroaniline with 4-methoxyacetophenone in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions to yield DFB. This synthesis method has been optimized to yield high purity and high yield of DFB.

Scientific Research Applications

DFB has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have shown that DFB inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, DFB has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.

properties

IUPAC Name

(E)-3-(3,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2/c1-11(20-13-5-8-15(18)16(19)10-13)9-17(21)12-3-6-14(22-2)7-4-12/h3-10,20H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONBFQZZALDGAE-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

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